

"4-amino-N-isopropylbenzenesulfonamide" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	4-amino-N-isopropylbenzenesulfonamide
Cat. No.:	B185396

[Get Quote](#)

Spectroscopic Data of 4-amino-N-isopropylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound **4-amino-N-isopropylbenzenesulfonamide**. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive analysis based on data from structurally analogous compounds, including 4-aminobenzenesulfonamide and various N-substituted sulfonamides. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-amino-N-isopropylbenzenesulfonamide**. These predictions are derived from established spectroscopic principles and data from closely related molecules.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	Doublet	2H	Aromatic protons ortho to $-\text{SO}_2\text{NHR}$
~ 6.6 - 6.8	Doublet	2H	Aromatic protons ortho to $-\text{NH}_2$
~ 5.8 - 6.2	Broad Singlet	2H	$-\text{NH}_2$ protons
~ 4.8 - 5.2	Singlet	1H	$-\text{SO}_2\text{NH-}$ proton
~ 3.3 - 3.7	Septet	1H	$-\text{CH}(\text{CH}_3)_2$ proton
~ 1.1 - 1.3	Doublet	6H	$-\text{CH}(\text{CH}_3)_2$ protons

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 150	Aromatic C- NH_2
~ 130	Aromatic C- SO_2
~ 128	Aromatic CH ortho to $-\text{SO}_2\text{NHR}$
~ 114	Aromatic CH ortho to $-\text{NH}_2$
~ 48	$-\text{CH}(\text{CH}_3)_2$
~ 23	$-\text{CH}(\text{CH}_3)_2$

Solvent: CDCl_3 or DMSO-d_6 . Chemical shifts are referenced to the solvent signal.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium, Sharp (doublet)	N-H stretch (primary amine)
3250 - 3350	Medium, Broad	N-H stretch (sulfonamide)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2980	Medium	Aliphatic C-H stretch
~ 1600, ~1500	Strong	Aromatic C=C bending
~ 1330	Strong	Asymmetric SO ₂ stretch
~ 1150	Strong	Symmetric SO ₂ stretch
~ 900	Medium	S-N stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
214	[M] ⁺ , Molecular ion
199	[M - CH ₃] ⁺
156	[M - NH(CH(CH ₃) ₂)] ⁺
108	[H ₂ NC ₆ H ₄ SO ₂] ⁺
92	[H ₂ NC ₆ H ₄] ⁺

Ionization method: Electron Ionization (EI).

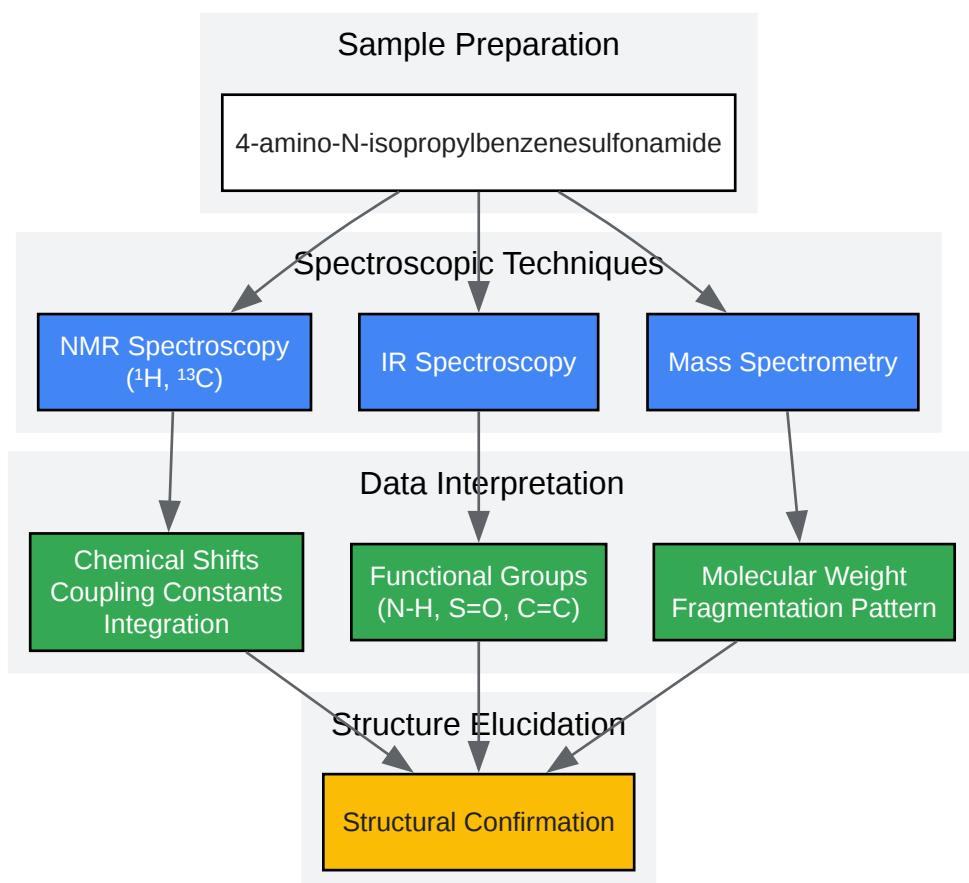
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.[1]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[2] A larger number of scans and a longer acquisition time are typically required for ^{13}C NMR compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.[2][3]
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent.[5] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
- Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.[5] Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.[6] A background spectrum of the empty sample holder or pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
- Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).[8] EI involves bombarding the sample with a high-energy electron beam, which typically causes fragmentation of the molecule.[8][9]
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-amino-N-isopropylbenzenesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. ["4-amino-N-isopropylbenzenesulfonamide" spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185396#4-amino-n-isopropylbenzenesulfonamide-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com